Bacosine

説明

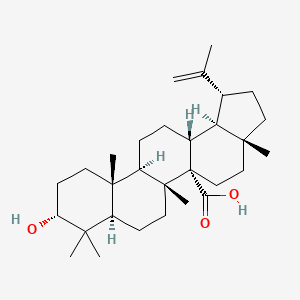

Bacosine is a bioactive compound isolated from the plant Bacopa monnieri, commonly known as Brahmi. This plant has been used in traditional Ayurvedic medicine for centuries due to its therapeutic properties. This compound is known for its potential neuroprotective, anti-inflammatory, and anticancer activities. It is a triterpenoid saponin, which contributes to its diverse pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions

Bacosine can be extracted from Bacopa monnieri using various methods. One common method involves the use of alcoholic or hydroalcoholic solvents to extract the compound from the dried plant material. The extract is then concentrated, and the solid mass is washed with a nonpolar organic solvent to remove fatty materials. The solid obtained is further extracted with an organic polar solvent, and the solvent extract is washed with water to remove water-soluble contaminants. The final product is dried under vacuum .

Industrial Production Methods

Industrial production of this compound can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve providing essential media, nutrients, and optimum growth conditions to improve the production of this compound. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of the plant .

化学反応の分析

Types of Reactions

Bacosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

科学的研究の応用

Bacosine has a wide range of scientific research applications due to its diverse pharmacological properties. Some of the key applications include:

Anti-inflammatory: This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer: this compound has demonstrated anticancer activity by inhibiting the proliferation and metastasis of cancer cells.

Antioxidant: This compound acts as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes.

作用機序

Bacosine exerts its effects through various molecular targets and pathways. Some of the key mechanisms include:

Inhibition of acetylcholinesterase: this compound inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Modulation of antioxidant enzymes: This compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.

Inhibition of matrix metalloproteinases: This compound inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.

類似化合物との比較

Bacosine is similar to other triterpenoid saponins found in Bacopa monnieri, such as bacoside A and bacoside B. this compound has unique properties that distinguish it from these compounds. For example, this compound has shown stronger anticancer activity compared to bacoside A and bacoside B . Additionally, this compound’s neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of various diseases.

Similar Compounds

- Bacoside A

- Bacoside B

- Bacopaside

- Bacopasaponin

These compounds share similar structures and pharmacological properties but differ in their specific activities and mechanisms of action.

生物活性

Bacosine, a triterpene derived from the traditional Ayurvedic herb Bacopa monnieri, has garnered attention for its diverse biological activities, particularly in neuroprotection and metabolic regulation. This article explores the molecular mechanisms, pharmacological effects, and relevant case studies that illustrate the compound's potential therapeutic applications.

Overview of this compound

This compound is one of the key bioactive compounds found in Bacopa monnieri, a plant historically used in Ayurvedic medicine for cognitive enhancement and various health benefits. Recent studies have demonstrated that this compound exhibits significant neuroprotective and antihyperglycemic properties, making it a subject of interest in pharmacological research.

Molecular Mechanisms

The biological activity of this compound is attributed to several mechanisms:

- Neuroprotection : this compound has been shown to enhance neuronal health by modulating oxidative stress and inflammatory responses. It reduces malondialdehyde (MDA) levels while increasing antioxidants like superoxide dismutase (SOD) and catalase (CAT) in brain tissues .

- Antihyperglycemic Effects : In diabetic models, this compound significantly lowers blood glucose levels and improves insulin sensitivity. It has been observed to increase liver glycogen content and enhance peripheral glucose utilization, indicating potential insulin-like activity .

Neuroprotective Effects

This compound's neuroprotective properties are linked to its ability to:

- Inhibit lipid peroxidation.

- Enhance acetylcholine synthesis.

- Modulate neurotransmitter levels, which are crucial for cognitive functions .

Antihyperglycemic Activity

In studies involving diabetic rats, this compound demonstrated:

- A significant reduction in blood glucose levels after both single and multiple administrations.

- Prevention of weight loss associated with diabetes and reduction in glycosylated hemoglobin levels .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

Detailed Research Findings

- Neuroprotective Studies :

- Antihyperglycemic Studies :

- Inflammation Modulation :

特性

IUPAC Name |

(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUCVRNYSHRCF-CHVGUTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746871 | |

| Record name | Bacosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198014-94-7 | |

| Record name | Bacosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。